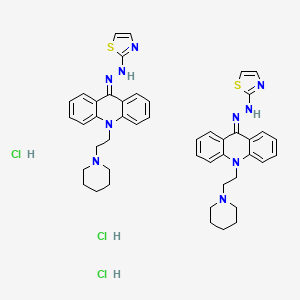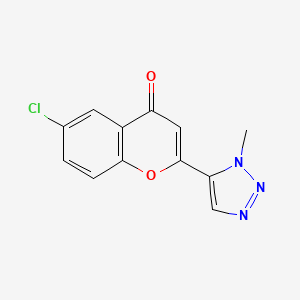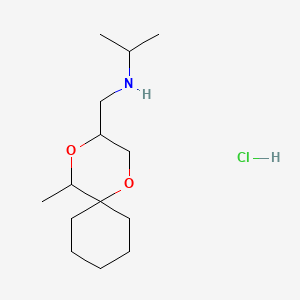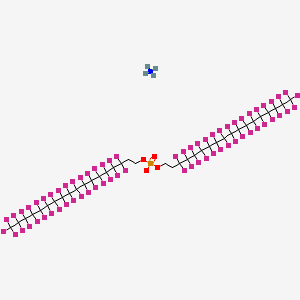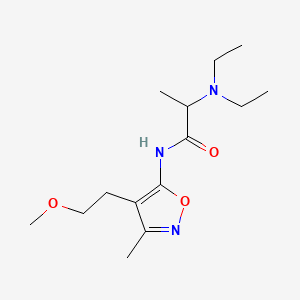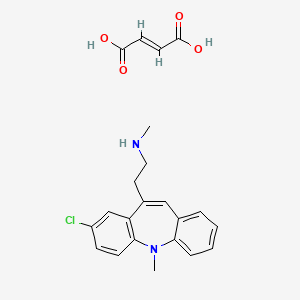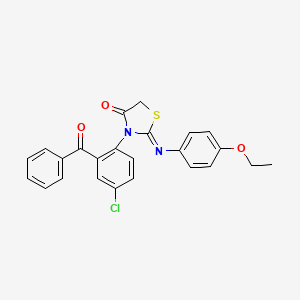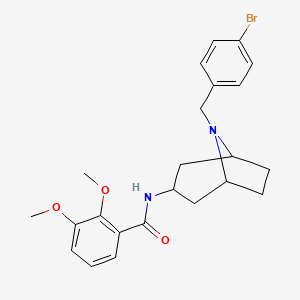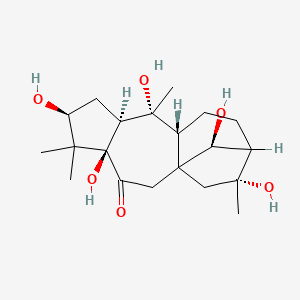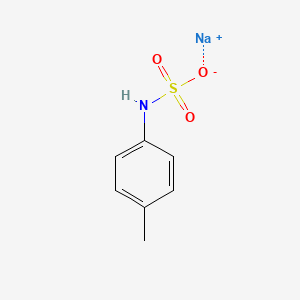
Chloroethyl PCA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroethyl PCA: , also known as 2-chloroethyl 5-oxoproline ester, is a chemical compound with the molecular formula C7H10ClNO3. It is an ester derivative of 5-oxoproline and is characterized by the presence of a chloroethyl group attached to the nitrogen atom of the proline ring. This compound is primarily used in the cosmetic industry as a humectant, which helps to retain moisture in products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Chloroethyl PCA typically involves the esterification of 5-oxoproline with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Chloroethyl PCA undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 5-oxoproline and 2-chloroethanol.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed at elevated temperatures (50-70°C).
Major Products:
Nucleophilic substitution: Various substituted derivatives of this compound.
Hydrolysis: 5-oxoproline and 2-chloroethanol.
Oxidation: Chloroacetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Chloroethyl PCA is used as a building block in organic synthesis, particularly in the preparation of proline-based derivatives and other complex molecules. Its reactivity and functional groups make it a versatile intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential role in modulating cellular processes. Its derivatives are investigated for their effects on enzyme activity and protein interactions .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to evaluate their efficacy as drug candidates for treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the cosmetic industry, this compound is widely used as a humectant in skincare and haircare products. It helps to retain moisture, improve product texture, and enhance the overall efficacy of cosmetic formulations .
Mécanisme D'action
The mechanism of action of Chloroethyl PCA involves its interaction with cellular components, particularly proteins and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can modulate enzyme activity, protein stability, and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence oxidative stress and inflammatory responses .
Comparaison Avec Des Composés Similaires
2-chloroethylamine: A compound with a similar chloroethyl group but different functional groups.
Chloroethyl chloroformate: Another chloroethyl-containing compound used in organic synthesis.
Chloroethyl nitrosoureas: A class of compounds used in chemotherapy.
Uniqueness: Chloroethyl PCA is unique due to its ester linkage with 5-oxoproline, which imparts specific chemical and biological properties. Unlike other chloroethyl compounds, this compound is primarily used in the cosmetic industry for its humectant properties. Its ability to retain moisture and improve product texture sets it apart from other similar compounds .
Propriétés
Numéro CAS |
159852-64-9 |
|---|---|
Formule moléculaire |
C7H10ClNO3 |
Poids moléculaire |
191.61 g/mol |
Nom IUPAC |
2-chloroethyl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c8-3-4-12-7(11)5-1-2-6(10)9-5/h5H,1-4H2,(H,9,10) |
Clé InChI |
WRQQVUIATYAFKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC1C(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


